molecular formula C22H25NO4S B558343 Boc-Cys(Fm)-OH CAS No. 84888-35-7

Boc-Cys(Fm)-OH

Cat. No. B558343
CAS RN: 84888-35-7
M. Wt: 399,51 g/mole
InChI Key: AIZZGGDXFGAYMR-IBGZPJMESA-N
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Description

Boc-Cys(Fm)-OH, also known as Boc-S-Fluorenylmethyl-L-cysteine, is a compound with the molecular formula C22H25NO4S . It has a molecular weight of 399.5 g/mol . The compound is used in proteomics research .


Synthesis Analysis

The Fm (9-fluorenylmethyl) group is a base-labile Cys protecting group first described in 1982 and introduced to Solid Phase Peptide Synthesis (SPPS) in 1986 . Fm can be removed by NH3 in MeOH or 50% piperidine in DMF (2 h, RT) . Fm displays favorable properties for Boc SPPS; it is stable to TFA, TFMSA/TFA, boiling HCl (at 110 °C) as well as HF-anisole .


Molecular Structure Analysis

The IUPAC name for Boc-Cys(Fm)-OH is (2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . The InChI string and the Canonical SMILES string provide a detailed description of the molecule’s structure .


Physical And Chemical Properties Analysis

Boc-Cys(Fm)-OH has a molecular weight of 399.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 . The Exact Mass and Monoisotopic Mass are both 399.15042945 g/mol .

Scientific Research Applications

  • Native Chemical Ligation for Protein Synthesis

    Boc-Cys(Fm)-OH is used in native chemical ligation for the synthesis of small proteins and the semisynthesis of larger ones. This method is vital as C-terminal peptide thioesters, essential synthetic intermediates, cannot survive the deprotection steps of Fmoc chemistry. Strategies for managing the critical N-terminal cysteine residue include incorporation of Boc-Cys(Fm)-OH, generating a stable H-Cys(Fm)-peptide upon cleavage (Gross et al., 2005).

  • Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH

    The study explores the synthesis of polypeptides using lysine and glycine as raw materials. Boc-Cys(Fm)-OH is mentioned in the context of peptide synthesis strategies (Zhao Yi-nan & Melanie Key, 2013).

  • A Carbamoyl-Protective Group for Tyrosine in Peptide Synthesis

    This research introduces a new side chain-protective group for tyrosine in Fmoc solid-phase peptide synthesis. While the study focuses on a different protective group, it operates within the broader context of peptide synthesis techniques that utilize compounds like Boc-Cys(Fm)-OH (Wahlström et al., 2008).

  • ‘O-Acyl Isopeptide Method’ for Peptide Synthesis

    The paper discusses a novel method for the efficient synthesis of difficult sequence-containing peptides, hinting at the broader application of Boc-Cys(Fm)-OH in peptide synthesis (Sohma et al., 2006).

  • Oxime Carbonates for Introducing Fmoc and Alloc Protecting Groups

    This study describes new reagents for introducing Fmoc and Alloc protecting groups in peptide chemistry, where Boc-Cys(Fm)-OH plays a role in the larger framework of peptide synthesis (Khattab et al., 2010).

  • Solid Phase Synthesis of Pseudopeptides

    Discusses the use of both Boc and Fmoc strategies in the synthesis of pseudopeptides, highlighting the relevance of Boc-Cys(Fm)-OH in such synthetic methods (Herranz et al., 1993).

  • An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH

    Describes an efficient synthesis of a noncanonical amino acid, noting the broader context of peptide synthesis where Boc-Cys(Fm)-OH could be applicable (Polyak & Krauss, 2022).

Future Directions

Boc-Cys(Fm)-OH is a biochemical used in proteomics research . As our understanding of proteins and their functions continues to grow, it’s likely that the use of compounds like Boc-Cys(Fm)-OH in research will continue to evolve.

properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZZGGDXFGAYMR-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427012
Record name Boc-Cys(Fm)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Cys(Fm)-OH

CAS RN

84888-35-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(9H-fluoren-9-ylmethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84888-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Cys(Fm)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
M BODANSZKY, MA BEDNAREK - International Journal of …, 1982 - Wiley Online Library
The 9‐fluorenylmethyl (Fm) group was examined with respect to its potential for blocking the sulfhydryl function. The S‐Fm group is resistant to acids and to catalytic hydrogenation but …
Number of citations: 40 onlinelibrary.wiley.com
CM Gross, D Lelievre, CK Woodward… - The Journal of peptide …, 2005 - Wiley Online Library
Native chemical ligation has proven to be a powerful method for the synthesis of small proteins and the semisynthesis of larger ones. The essential synthetic intermediates, which are C‐…
Number of citations: 36 onlinelibrary.wiley.com
I Cacciatore, AM Caccuri, A Cocco, F De Maria… - Amino Acids, 2005 - Springer
Elevated levels of glutathione S-transferases (GSTs) are among the factors associated with an increased resistance of tumors to a variety of antineoplastic drugs. Hence a major …
Number of citations: 37 link.springer.com
F Albericio, M Ruiz-Gayo, E Pedroso, E Giralt - Reactive polymers, 1989 - Elsevier
Results on the joint use of Kel-Fg-styrene and polystyrene-1% divinylbenzene resins for the simultaneous synthesis of peptides are reported. The efficacy of this approach was shown …
Number of citations: 13 www.sciencedirect.com
A Polinsky, MG Cooney, A Toy-Palmer… - Journal of medicinal …, 1992 - ACS Publications
,-8-. we write as H-Tyr-[D-AlaL-Gly-Phe-Alad-NH2, abbreviated [d-AlaL* 12, L-AlaL5] EA, where AlaL de-notes each of the lanthionine amino acid ends linked by a monosulfide bridge …
Number of citations: 87 pubs.acs.org
M Berthet, J Martinez, I Parrot - Peptide Science, 2017 - Wiley Online Library
In the field of peptide synthesis, the key to a successful access to synthetic targets lies on a pertinent combination of protecting groups. Their choice is directed by their selective removal …
Number of citations: 1 onlinelibrary.wiley.com
BG de la Torre, JC Morales, A Aviñó… - Helvetica chimica …, 2002 - Wiley Online Library
Oligodeoxynucleotide conjugates 1–15 carrying anchoring groups such as amino, thiol, pyrrole, and carboxy groups were prepared. A post‐synthetic modification protocol was …
Number of citations: 26 onlinelibrary.wiley.com
B Ponsati, E Giralt, D Andreu - Tetrahedron, 1990 - Elsevier
A 21-residue, two disulfide-containing peptide has been synthesized on solid phase. Three alternative protection schemes, based on Boc/benzyl chemistry and combinations of the 4-…
Number of citations: 34 www.sciencedirect.com
X Elduque, E Pedroso, A Grandas - The Journal of Organic …, 2014 - ACS Publications
Cyclic peptides and peptoids were prepared using the thiol–ene Michael-type reaction. The linear precursors were provided with additional functional groups allowing for subsequent …
Number of citations: 24 pubs.acs.org
AM Fracaroli, P Siman, DA Nagib… - Journal of the …, 2016 - ACS Publications
The design of enzyme-like complexity within metal–organic frameworks (MOFs) requires multiple reactions to be performed on a MOF crystal without losing access to its interior. Here, …
Number of citations: 192 pubs.acs.org

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